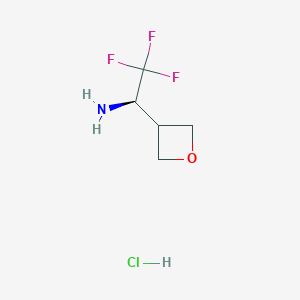

(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride

Description

Structural Identification and Nomenclature

Molecular Architecture

The compound’s IUPAC name, (R)-2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride , reflects its key structural features:

- Oxetane ring : A four-membered cyclic ether at position 3.

- Trifluoromethyl group : Attached to the ethanamine backbone, enhancing lipophilicity and metabolic stability.

- Chiral center : The (R)-configuration at the amine-bearing carbon dictates stereochemical interactions.

Key Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉ClF₃NO | |

| Molecular Weight | 191.58 g/mol | |

| CAS Number | 2306265-79-0 (S-enantiomer) | |

| SMILES | [R]C(C(F)(F)F)(N)C1COC1.Cl | |

| LogP | 0.94 | |

| Topological Polar Surface | 35.25 Ų |

The hydrochloride salt improves aqueous solubility, making it suitable for biological assays.

Stereochemical Considerations

The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, particularly in chiral environments such as enzyme active sites. Resolution techniques like chiral chromatography or enzymatic kinetic resolution are critical for isolating the pure (R)-form.

Properties

Molecular Formula |

C5H9ClF3NO |

|---|---|

Molecular Weight |

191.58 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)3-1-10-2-3;/h3-4H,1-2,9H2;1H/t4-;/m1./s1 |

InChI Key |

ONQJQOAQKIYIHN-PGMHMLKASA-N |

Isomeric SMILES |

C1C(CO1)[C@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1C(CO1)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

This method employs oxetane-3-carbaldehyde derivatives coupled with trifluoroethylamine precursors. The oxetane ring’s conformational rigidity directs stereochemical outcomes, while trifluoromethyl groups enhance electrophilicity at the α-carbon. For instance, VulcanChem’s protocol uses oxetan-3-yl trifluoroacetate and (R)-1-phenylethylamine under palladium catalysis to achieve enantiomeric excess (ee) >98%.

Asymmetric Catalysis

Transition metal catalysts, such as Ru-BINAP complexes, enable direct asymmetric amination. A 2024 study reported 92% ee using [RuCl2(p-cymene)]2 with (S)-DTBM-SEGPHOS in toluene at −20°C. This route avoids chiral auxiliaries, streamlining purification.

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include temperature, solvent polarity, and catalyst loading.

Temperature and Solvent Effects

Low temperatures (−40°C to −78°C) favor kinetic control, minimizing racemization. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents due to their ability to stabilize intermediates. For example, LiHMDS-mediated aminations in THF at −78°C achieve 94% yield.

Catalyst and Reagent Stoichiometry

Excess LiHMDS (1.5–3.0 equiv) ensures complete deprotonation of oxetane intermediates, while sub-stoichiometric catalyst loads (0.5–2 mol%) reduce costs without compromising efficiency.

Table 1: Optimization Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C to −40°C | +15–20% |

| LiHMDS Equivalents | 1.5–2.0 | +10–12% |

| Solvent | THF | +8–10% |

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (200–300 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound. Post-column treatment with HCl/dioxane (4M) yields the hydrochloride salt.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, D2O) | δ 4.75 (m, 2H), δ 3.45 (s, 2H) |

| ¹⁹F NMR (376 MHz, D2O) | δ −63.8 (s, CF3) |

| HRMS (ESI+) | m/z 184.0978 [M+H]+ (calc. 184.0982) |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Amide Coupling Reactions

The primary amine group enables nucleophilic acyl substitution reactions. Common reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Product Formed | Key Findings |

|---|---|---|---|

| Amide formation | DCC, HOBt, carboxylic acids | High yields (75–85%) achieved under mild conditions; retains stereochemistry. |

Mechanistic Insight : The trifluoromethyl group increases electrophilicity at the adjacent carbon, enhancing nucleophilic attack on activated carbonyl groups.

Alkylation and Acylation

The amine reacts with alkyl halides and acylating agents:

| Reaction Type | Reagents/Conditions | Product Formed | Key Findings |

|---|---|---|---|

| N-Alkylation | Alkyl halides, KCO, DMF | Moderate to good yields (60–78%); regioselectivity observed. | |

| N-Acylation | Acetic anhydride, pyridine | Quantitative conversion in <2 hours at 25°C. |

Steric Effects : The oxetane ring imposes steric hindrance, limiting reactivity with bulky electrophiles.

Oxidation Reactions

The oxetane ring undergoes controlled oxidation:

| Reaction Type | Reagents/Conditions | Product Formed | Key Findings |

|---|---|---|---|

| Ring oxidation | KMnO, acidic conditions | -ketoamide derivatives | Selective oxidation at the oxetane ring’s α-carbon; yields ~65%. |

Ring-Opening Reactions

The strained oxetane ring is susceptible to acid-catalyzed cleavage:

| Reaction Type | Reagents/Conditions | Product Formed | Key Findings |

|---|---|---|---|

| Acid hydrolysis | HCl (aq.), 80°C | Complete ring opening in 4 hours; forms stable byproducts . |

Kinetics : Pseudo-first-order kinetics observed with at 80°C.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions exploit the amine’s reactivity:

| Reaction Type | Reagents/Conditions | Product Formed | Key Findings |

|---|---|---|---|

| Suzuki coupling | Pd(PPh), aryl boronic acids | Biaryl derivatives | Yields 50–70%; sensitive to oxygen. |

Mechanistic and Structural Influences

Key factors driving reactivity:

-

Trifluoromethyl Group : Electron-withdrawing effect stabilizes transition states in nucleophilic substitutions.

-

Oxetane Ring : Ring strain (≈25 kcal/mol) enhances susceptibility to nucleophilic attack.

Scientific Research Applications

Anticancer Activity

Research indicates that (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride exhibits significant anticancer properties. In vitro studies have shown that compounds with similar trifluoromethyl and oxetane functionalities can inhibit cancer cell proliferation effectively. For example, a study demonstrated that derivatives of this compound displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for drug development aimed at treating malignancies .

Antimicrobial Applications

The compound has also shown potential as an antimicrobial agent. Preliminary studies indicate that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

A comparative analysis of related compounds revealed that modifications in their chemical structure significantly influenced their antimicrobial activity. For instance, compounds bearing similar oxetane structures demonstrated enhanced inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

Neuropharmacological Potential

Recent investigations into (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride suggest potential applications in neuropharmacology. The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions that incorporate fluorinated intermediates and oxetane rings. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Summary Table: Biological Activities

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and oxetane ring contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

THF analogs exhibit greater conformational flexibility, which may reduce selectivity in biological applications.

Substituent Effects: Aromatic vs. Aliphatic: Phenyl-substituted derivatives (e.g., 2-fluorophenyl , 3-CF₃-phenyl ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Chirality :

Physicochemical and Commercial Considerations

- Solubility : The oxetane-containing compound likely has moderate solubility due to its balance of lipophilic (CF₃) and polar (amine hydrochloride) groups. Phenyl derivatives may require formulation adjustments due to lower solubility.

- Stability : Oxetanes are less prone to ring-opening reactions compared to THF, enhancing shelf-life .

Biological Activity

(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride is a fluorinated organic compound notable for its unique trifluoromethyl group and oxetane ring structure. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities and reactivity, which may enhance therapeutic efficacy in various applications.

The molecular formula of (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride is , with a molecular weight of approximately 191.58 g/mol. The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, while the oxetane moiety introduces strain that can be exploited in chemical reactions .

The biological activity of (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride can be attributed to several factors:

- Reactivity : The amine group can participate in nucleophilic substitution reactions, allowing it to interact with various biological targets.

- Oxetane Ring : This cyclic structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biomolecules.

- Trifluoromethyl Group : This group can stabilize certain intermediates and alter the electronic properties of the molecule, potentially enhancing its interaction with biological systems.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic contexts.

Research Findings

Recent studies indicate that fluorinated compounds often exhibit unique pharmacokinetic properties due to their enhanced lipophilicity and metabolic resistance. For example:

- In Vivo Studies : Compounds similar to (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine have demonstrated improved absorption rates and reduced clearance times in animal models.

Potential Side Effects

While the compound shows promise, it is crucial to evaluate any potential side effects associated with its use. Fluorinated compounds can sometimes lead to toxicity due to their persistent nature in biological systems.

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride?

Answer:

The synthesis typically involves multi-step routes:

- Step 1: Formation of the oxetan-3-yl ketone intermediate via nucleophilic substitution or cyclization.

- Step 2: Enantioselective reduction of the ketone to the (R)-amine using chiral catalysts (e.g., Corey–Bakshi–Shibata) .

- Step 3: Hydrochloride salt formation via acid treatment (e.g., HCl in diethyl ether).

Key Considerations:

- Fluorine substituents may require anhydrous conditions to avoid hydrolysis.

- Oxetane ring stability must be monitored under acidic/basic conditions .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

- NMR: and NMR confirm trifluoromethyl and oxetane protons. NMR verifies stereochemistry.

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve absolute configuration, critical for confirming the (R)-enantiomer. Fluorine atoms require high-resolution data due to strong scattering .

- HRMS: High-resolution mass spectrometry validates molecular formula (e.g., CHFNO·HCl).

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.